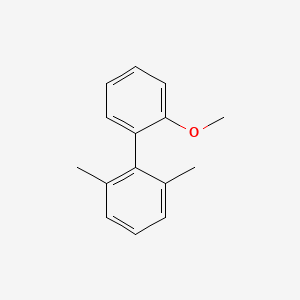
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tributylstannyl group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
科学研究应用
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes and promote oxidative damage to DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
相似化合物的比较
Similar Compounds
- 2-Methoxyphenyl isocyanate
- (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and catalysis, where other similar compounds may not be as effective .
属性
分子式 |
C23H38N2OSn |
|---|---|
分子量 |
477.3 g/mol |
IUPAC 名称 |
tributyl-[2-(2-methoxyphenyl)-1-methylimidazol-4-yl]stannane |
InChI |
InChI=1S/C11H11N2O.3C4H9.Sn/c1-13-8-7-12-11(13)9-5-3-4-6-10(9)14-2;3*1-3-4-2;/h3-6,8H,1-2H3;3*1,3-4H2,2H3; |
InChI 键 |
YMOCYGOXKFRCGG-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=N1)C2=CC=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)

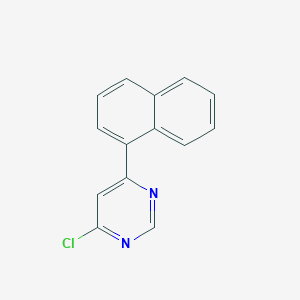
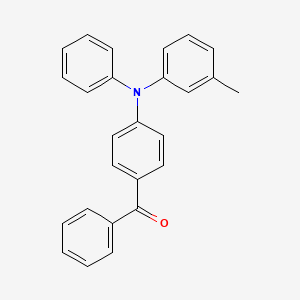
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
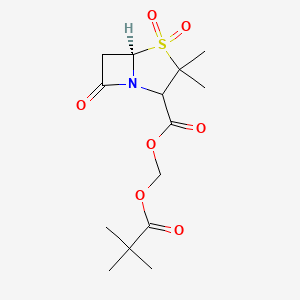
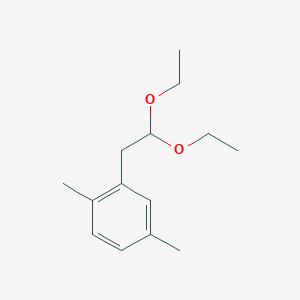
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
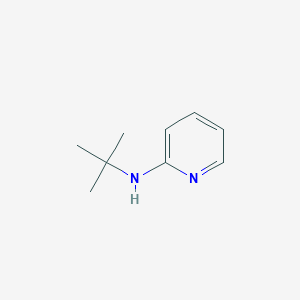
![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
